

# An In-Depth Technical Guide to 1-(1,3-Benzothiazol-5-yl)ethanone

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## Compound of Interest

Compound Name: 1-(*Benzo[d]thiazol-5-yl*)ethanone

Cat. No.: B1278334

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## Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-(1,3-benzothiazol-5-yl)ethanone. The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. This document collates available data on the target compound, including its chemical identifiers and physicochemical properties. While a specific, detailed synthesis protocol for this exact molecule is not readily available in the public domain, this guide outlines a general synthetic strategy based on established methods for analogous benzothiazole derivatives. Furthermore, it explores the potential biological activities and associated signaling pathways, drawing insights from studies on structurally related benzothiazole compounds. This guide is intended to serve as a foundational resource for researchers interested in the exploration and development of novel therapeutics based on the 1-(1,3-benzothiazol-5-yl)ethanone core.

## Chemical Identity and Properties

1-(1,3-Benzothiazol-5-yl)ethanone is a bicyclic heteroaromatic compound. Its structure features a benzene ring fused to a thiazole ring, with an acetyl group substituted at the 5-position of the benzothiazole core.

Table 1: Chemical Identifiers and Physicochemical Properties[1]

| Property                       | Value   |
|--------------------------------|---|
| IUPAC Name                     | 1-(1,3-benzothiazol-5-yl)ethanone                                 |
| Synonyms                       | 1-(Benzod[ <i>d</i> ]thiazol-5-yl)ethanone, 5-Acetylbenzothiazole |
| CAS Number                     | 90347-90-3  |
| Molecular Formula              | C <sub>9</sub> H <sub>7</sub> NOS                                 |
| Molecular Weight               | 177.22 g/mol  |
| Canonical SMILES               | CC(=O)C1=CC2=C(C=C1)SC=N2   |
| InChI                          | InChI=1S/C9H7NOS/c1-6(11)7-2-3-9-8(4-7)10-5-12-9/h2-5H,1H3        |
| InChIKey                       | FCKINXPLWQMSSB-UHFFFAOYSA-N                                       |
| Appearance                     | Solid (predicted)   |
| XLogP3                         | 1.7   |
| Hydrogen Bond Donor Count      | 0   |
| Hydrogen Bond Acceptor Count   | 3   |
| Rotatable Bond Count           | 1   |
| Exact Mass                     | 177.024835 g/mol  |
| Monoisotopic Mass              | 177.024835 g/mol  |
| Topological Polar Surface Area | 58.2 Å <sup>2</sup>   |
| Heavy Atom Count               | 12  |

## Potential Synthesis and Characterization

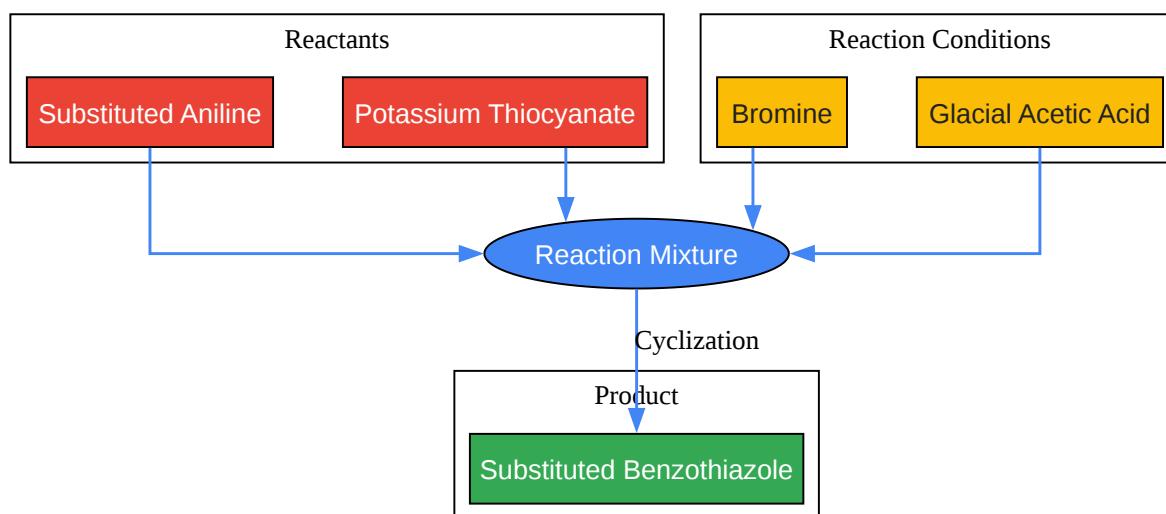
While a specific, step-by-step experimental protocol for the synthesis of 1-(1,3-benzothiazol-5-yl)ethanone is not explicitly detailed in the reviewed literature, a plausible synthetic route can be conceptualized based on general methods for benzothiazole synthesis. A common and

effective method involves the condensation of a substituted 2-aminothiophenol with a carboxylic acid or its derivative.

## Proposed Experimental Protocol: Synthesis

A potential synthetic pathway for 1-(1,3-benzothiazol-5-yl)ethanone could involve the reaction of 4-amino-3-mercaptopbenzoic acid with a suitable acetylating agent, followed by cyclization. A more direct approach, however, would be the Friedel-Crafts acylation of a pre-formed benzothiazole. A generalized procedure for the synthesis of N-substituted-1,3-benzothiazol-2-amine derivatives involves reacting a substituted aniline with potassium thiocyanate in the presence of bromine and glacial acetic acid.[2]

A General Synthetic Workflow for Benzothiazole Derivatives:



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Caption: General workflow for the synthesis of benzothiazole derivatives.

## Proposed Experimental Protocol: Characterization

The characterization of the synthesized 1-(1,3-benzothiazol-5-yl)ethanone would involve a combination of spectroscopic techniques to confirm its structure and purity.

Table 2: Characterization Methods

| Technique   | Purpose   |
|---|---|
| Melting Point   | Determination of purity and physical properties.  |
| Infrared (IR) Spectroscopy  | Identification of functional groups (e.g., C=O of the ketone, C=N of the thiazole ring, aromatic C-H).              |
| Nuclear Magnetic Resonance (NMR) Spectroscopy ( <sup>1</sup> H and <sup>13</sup> C) | Elucidation of the detailed molecular structure, including the chemical environment of each proton and carbon atom. |
| Mass Spectrometry (MS)  | Determination of the molecular weight and fragmentation pattern to confirm the molecular formula.                   |
| Elemental Analysis  | Confirmation of the elemental composition (C, H, N, S) of the compound.   |

## Potential Biological Activities and Signaling Pathways

The benzothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects.<sup>[3]</sup> While specific biological data for 1-(1,3-benzothiazol-5-yl)ethanone is limited, its structural features suggest potential interactions with various biological targets, particularly protein kinases.

### Kinase Inhibition

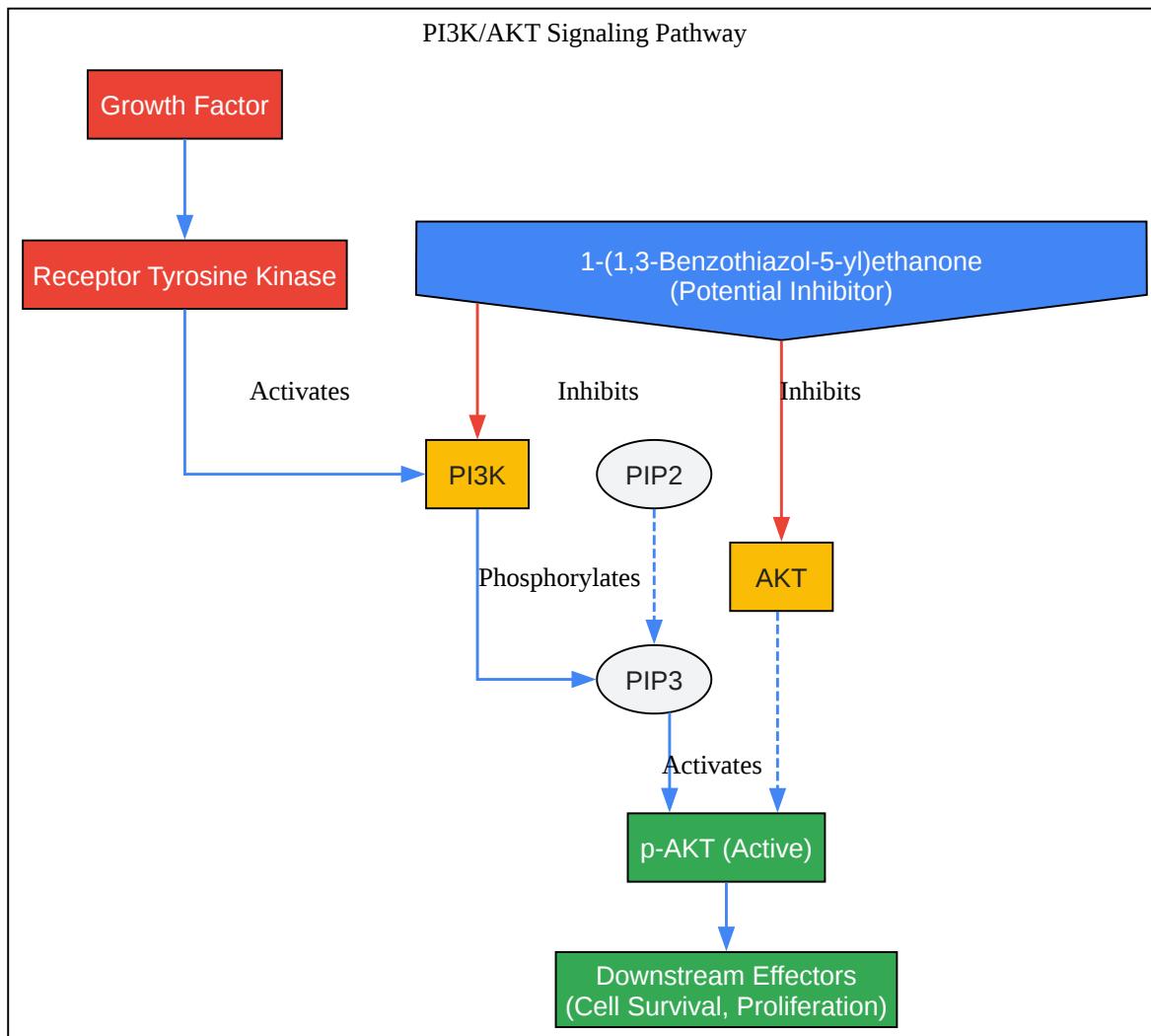
Numerous benzothiazole derivatives have been patented as inhibitors of various protein kinases. For instance, certain benzothiazole derivatives have been investigated as inhibitors of

DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A), a kinase implicated in neurodegenerative disorders and cancer.

## Modulation of Signaling Pathways

Research on other benzothiazole-containing molecules has pointed towards their ability to modulate key cellular signaling pathways.

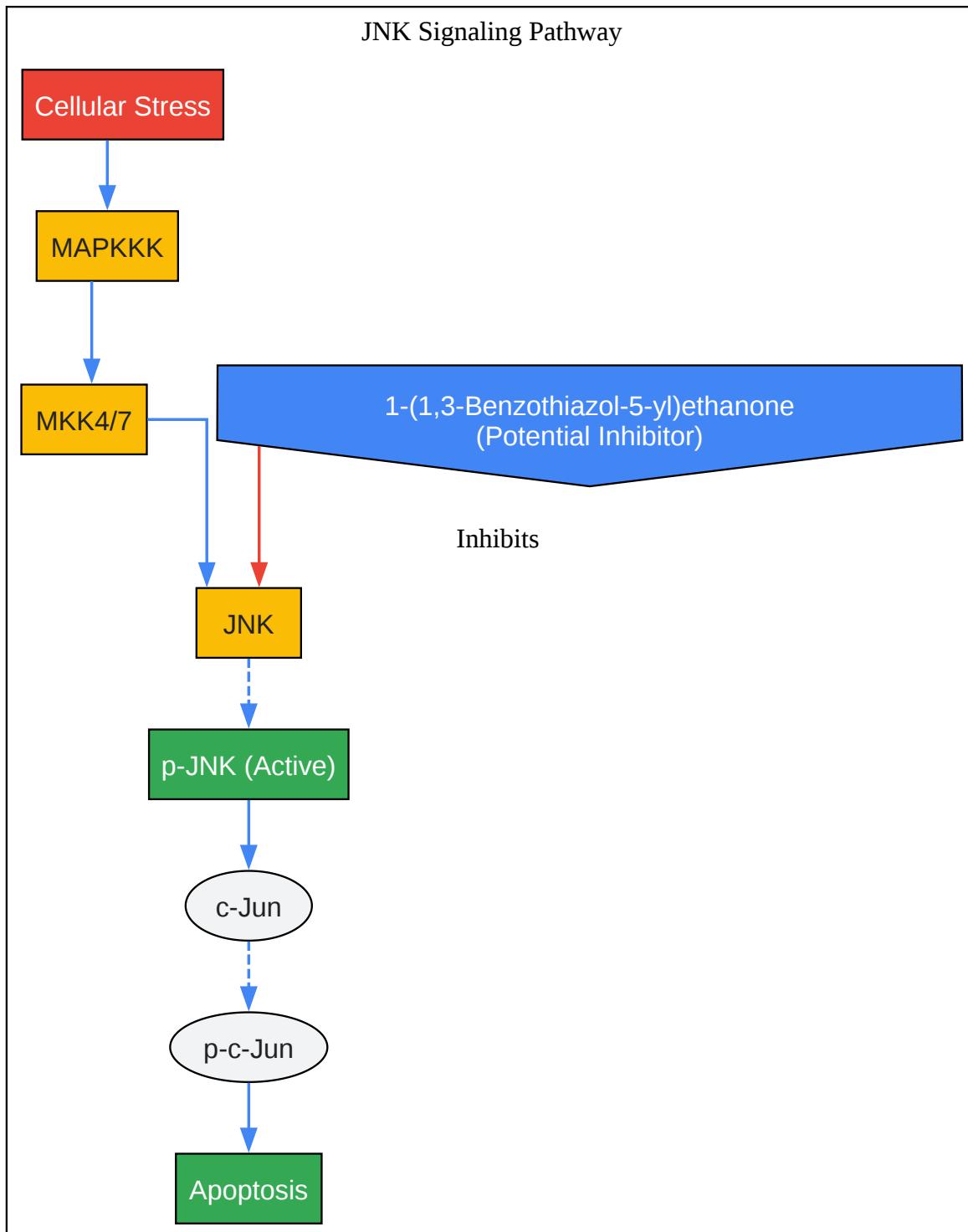
- PI3K/AKT Signaling Pathway: A novel benzothiazole derivative, PB11, has been shown to induce apoptosis in cancer cells by suppressing the PI3K/AKT signaling pathway.[\[4\]](#)[\[5\]](#) This pathway is crucial for cell survival, proliferation, and growth. Its inhibition is a key strategy in cancer therapy.



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Caption: Potential inhibition of the PI3K/AKT signaling pathway.

- **JNK Signaling Pathway:** The c-Jun N-terminal kinase (JNK) signaling pathway is implicated in cellular responses to stress, including apoptosis. A benzothiazole derivative, AS601245, has been identified as a JNK inhibitor with neuroprotective properties.<sup>[6]</sup> This suggests that 1-(1,3-benzothiazol-5-yl)ethanone could also potentially modulate this pathway.



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Caption: Potential inhibition of the JNK signaling pathway.

## Future Directions

The information presented in this guide highlights 1-(1,3-benzothiazol-5-yl)ethanone as a molecule of interest for further investigation. Future research should focus on:

- Development of a robust and scalable synthetic protocol: A detailed and optimized synthesis method is essential for producing the compound in sufficient quantities for extensive biological testing.
- Comprehensive biological screening: The compound should be screened against a panel of kinases and other relevant biological targets to identify its primary mechanism of action.
- In-depth mechanistic studies: Once a primary target is identified, further studies should be conducted to elucidate the precise molecular interactions and downstream cellular effects.
- Structure-activity relationship (SAR) studies: Synthesis and evaluation of analogues of 1-(1,3-benzothiazol-5-yl)ethanone will be crucial for optimizing its potency and selectivity.

## Conclusion

1-(1,3-Benzothiazol-5-yl)ethanone represents a promising chemical scaffold for the development of novel therapeutic agents. Its structural similarity to known biologically active benzothiazoles suggests a high potential for interaction with key cellular targets, particularly within signaling pathways implicated in cancer and neurodegenerative diseases. This technical guide provides a foundational platform of information to stimulate and support further research into this intriguing molecule. The elucidation of a specific synthesis protocol and the identification of its precise biological targets are critical next steps in unlocking its full therapeutic potential.

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